
BMS-986104 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-986104 (hydrochloride) is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is designed to modulate the sphingosine-1-phosphate receptor 1, which plays a crucial role in immune cell trafficking. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in autoimmune diseases .
Métodos De Preparación
The synthesis of BMS-986104 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, cyclization, and functional group transformations. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for BMS-986104 (hydrochloride) would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
BMS-986104 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pharmacological Profile
BMS-986104 is characterized as a partial agonist of the S1P1 receptor, distinguishing it from other S1P modulators like fingolimod, which is a full agonist. This differentiation is crucial because it suggests that BMS-986104 may have a better safety profile with reduced cardiovascular and pulmonary side effects. Preclinical studies have shown that BMS-986104 induces lymphopenia (a reduction in lymphocyte count) effectively while minimizing unwanted side effects associated with higher doses of full agonists .
Multiple Sclerosis
BMS-986104 has been primarily studied for its potential in treating relapsing forms of multiple sclerosis . Clinical trials have demonstrated that it can achieve significant lymphopenia, which is beneficial in managing autoimmune responses in this condition . The following table summarizes key clinical trial findings:
Study ID | Phase | Objective | Findings |
---|---|---|---|
NCT02211469 | Phase 1 | Safety and tolerability assessment | Safe doses resulted in 50%-70% lymphopenia; minimal adverse effects noted. |
NCT05828303 | Phase 1 | Drug-drug interaction assessment | Evaluated interactions with other medications; no significant issues found. |
Preclinical Studies
In preclinical models, BMS-986104 has shown efficacy in various autoimmune disease models, such as T-cell transfer colitis. These studies indicate that the compound can effectively modulate immune responses without significant toxicity profiles observed with other S1P agonists .
Safety and Tolerability
Safety assessments in animal models have indicated that BMS-986104 does not significantly impact cardiovascular function or induce pulmonary complications at therapeutic doses. This aspect is particularly important given the common side effects associated with existing therapies for multiple sclerosis .
Mecanismo De Acción
BMS-986104 (hydrochloride) exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking, and its modulation can lead to the sequestration of lymphocytes in lymphoid tissues, thereby reducing their presence in the bloodstream and sites of inflammation. The compound demonstrates ligand-biased signaling, which means it can selectively activate certain signaling pathways while avoiding others, potentially reducing side effects .
Comparación Con Compuestos Similares
BMS-986104 (hydrochloride) is unique compared to other sphingosine-1-phosphate receptor modulators due to its ligand-biased signaling and improved safety profile. Similar compounds include:
Fingolimod (Gilenya): The first oral therapy for relapsing-remitting multiple sclerosis, but it causes dose-dependent bradycardia.
Siponimod (Mayzent): Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis, with a different receptor selectivity profile.
Ozanimod (Zeposia): Used for multiple sclerosis and ulcerative colitis, with a similar mechanism of action but different pharmacokinetic properties
BMS-986104 (hydrochloride) differentiates itself by demonstrating equivalent efficacy in preclinical models with a better cardiovascular and pulmonary safety profile .
Propiedades
Número CAS |
1622180-39-5 |
---|---|
Fórmula molecular |
C22H36ClNO |
Peso molecular |
365.99 |
Nombre IUPAC |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |
Clave InChI |
WCKKBCDBFSCZPU-VELQMZPHSA-N |
SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-986104; BMS 986104; BMS986104. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.